molecular formula C9H7N3O4S2 B1595752 Nitrosulfathiazole CAS No. 473-42-7

Nitrosulfathiazole

Cat. No.: B1595752
CAS No.: 473-42-7
M. Wt: 285.3 g/mol
InChI Key: CIASIHHEOGXVOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitrosulfathiazole typically involves the nitrosation of sulfathiazole. This can be achieved through the reaction of sulfathiazole with nitrosyl chloride or other nitrosating agents under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Nitrosulfathiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitrosulfathiazole has been extensively studied for its applications in various fields:

Mechanism of Action

Nitrosulfathiazole exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. This inhibition occurs through the competitive binding of this compound to the enzyme dihydropteroate synthase, thereby blocking the incorporation of para-aminobenzoic acid into dihydrofolic acid .

Comparison with Similar Compounds

Uniqueness: Nitrosulfathiazole is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides. Its specific use in treating ulcerative colitis also sets it apart from other similar compounds .

Properties

IUPAC Name

4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIASIHHEOGXVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197091
Record name Nitrosulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-42-7
Record name Nitrosulfathiazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO9CU4TX7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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